

Early Clinical and Preclinical Safety Profile of AM103: A Technical Overview

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Compound of Interest		
Compound Name:	AM103	
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San Diego, CA - Early stage investigations into the safety and tolerability of **AM103**, a novel inhibitor of the 5-lipoxygenase-activating protein (FLAP), have demonstrated a favorable profile in both preclinical models and initial human trials. Developed by Amira Pharmaceuticals, **AM103** has been evaluated for its potential in treating inflammatory conditions such as asthma. This technical guide provides a detailed summary of the foundational safety and tolerability studies, including experimental protocols and key quantitative data.

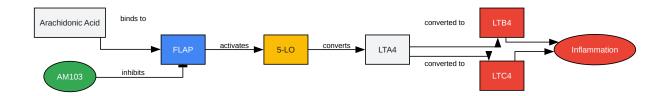
Introduction to AM103 and its Mechanism of Action

AM103 is a potent and selective inhibitor of FLAP, a crucial protein in the biosynthesis of leukotrienes.[1][2] Leukotrienes, particularly leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), are potent inflammatory mediators implicated in the pathophysiology of various inflammatory diseases. By binding to FLAP, **AM103** prevents the translocation of 5-lipoxygenase (5-LO) to the nuclear membrane, a critical step for the synthesis of all leukotrienes. This upstream mechanism of action allows for the broad inhibition of the leukotriene pathway.

Signaling Pathway of AM103 Action

The following diagram illustrates the leukotriene synthesis pathway and the inhibitory action of **AM103**.





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Inhibition of the FLAP-mediated leukotriene synthesis pathway by **AM103**.

Phase I Clinical Trial in Healthy Volunteers

A foundational Phase I clinical trial was conducted to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of **AM103** in healthy volunteers.[2][3]

Study Design

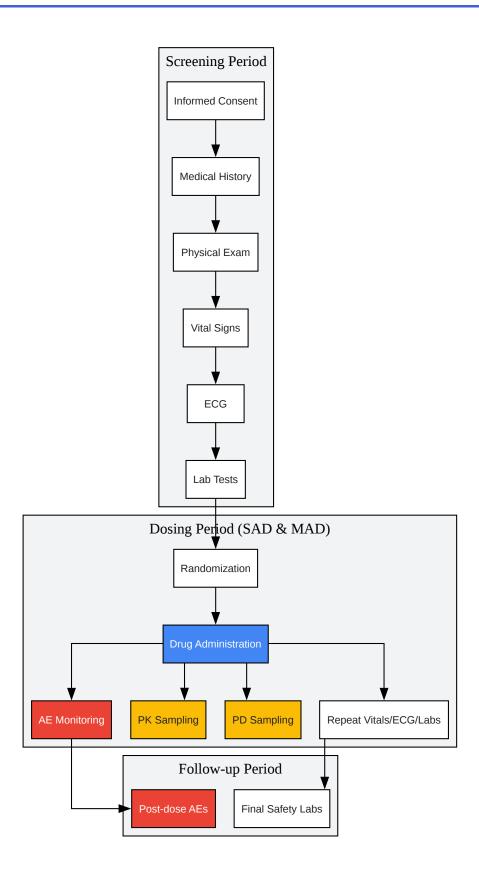
The study was a randomized, double-blind, placebo-controlled trial involving single ascending doses (SAD) and multiple ascending doses (MAD) of **AM103**.[2][3] Healthy volunteers received oral doses of **AM103** ranging from 50 mg to 1,000 mg per day, with the multiple-dose regimen lasting for up to 11 days.[1][2]

Experimental Protocol: Safety and Tolerability Assessment

The safety and tolerability of **AM103** were the primary endpoints and were evaluated through comprehensive monitoring throughout the study.

Experimental Workflow for Safety Monitoring in the Phase I Trial





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Workflow for safety and tolerability assessment in the AM103 Phase I trial.



- Adverse Event (AE) Monitoring: All AEs, regardless of their perceived relationship to the study drug, were recorded at each study visit. The severity and frequency of AEs were documented.
- Clinical Laboratory Tests: A comprehensive panel of hematology, clinical chemistry, and urinalysis tests were conducted at screening and at specified time points during and after the dosing period.
- Vital Signs: Blood pressure, heart rate, respiratory rate, and body temperature were monitored at regular intervals.
- Electrocardiograms (ECGs): 12-lead ECGs were performed at screening and at multiple time points post-dose to assess for any cardiac effects.

Key Findings

The Phase I trial demonstrated that **AM103** was safe and well-tolerated at all doses tested, up to 1,000 mg per day.[2] No significant side effects were reported.[2] Pharmacodynamic data revealed a robust and statistically significant dose-dependent reduction of LTB4 and LTE4.[2] The pharmacokinetic profile showed that systemic exposure to **AM103** increased linearly with the dose, and the drug exhibited a long half-life of up to ten hours, supporting the potential for once-daily oral dosing.[1]

Table 1: Summary of AM103 Phase I Clinical Trial Results



Parameter	Result	Citation
Study Population	Healthy Volunteers	[2][3]
Dosage Range	50 mg to 1,000 mg/day (oral)	[1][2]
Treatment Duration	Single dose and up to 11 days (multiple doses)	[2]
Safety and Tolerability	Safe and well-tolerated with no significant side effects reported.	[2]
Pharmacokinetics	Linear increase in systemic exposure with dose; half-life of up to 10 hours.	[1]
Pharmacodynamics	Robust and statistically significant dose-dependent reduction of LTB4 and LTE4.	[2]

Preclinical Safety and Tolerability Studies

Prior to human trials, **AM103** underwent a series of preclinical investigations to establish its initial safety profile.

In Vitro and Ex Vivo Studies

- FLAP Binding Affinity: AM103 demonstrated a high binding potency to FLAP with a reported value of 2.9 nM.[4]
- Ex Vivo Human Whole Blood Assay: The inhibitory effect of **AM103** on leukotriene synthesis was assessed in an ex vivo human whole blood assay. The compound showed an IC50 of 76 nM for the inhibition of LTB4 production following a 5-hour incubation.[4]

Experimental Protocol: Ex Vivo Human Whole Blood LTB4 Inhibition Assay

 Blood Collection: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., heparin).



- Incubation with AM103: Aliquots of whole blood are pre-incubated with varying concentrations of AM103 or vehicle control for a specified period.
- Stimulation: Leukotriene synthesis is stimulated by adding a calcium ionophore (e.g., A23187).
- Termination and Sample Processing: The reaction is stopped, and plasma is separated by centrifugation.
- LTB4 Quantification: LTB4 levels in the plasma are quantified using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
- Data Analysis: The concentration of AM103 that inhibits LTB4 production by 50% (IC50) is calculated.

In Vivo Animal Studies

 Rodent Bronchoalveolar Lavage (BAL) Model: AM103 demonstrated an extended pharmacodynamic effect in a rodent model of lung inflammation.[4] While the specific details of the AM103 study are not publicly available, a general protocol for an ovalbumin-induced allergic airway inflammation model is described below.

Experimental Protocol: Ovalbumin-Induced Allergic Airway Inflammation in Rodents (General Protocol)

- Sensitization: Animals (typically mice or rats) are sensitized to ovalbumin (OVA) via intraperitoneal injections of OVA emulsified in an adjuvant (e.g., alum).
- Drug Administration: Animals are treated with AM103 or vehicle control at various doses and time points relative to the allergen challenge.
- Allergen Challenge: Sensitized animals are challenged with an aerosolized solution of OVA to induce an inflammatory response in the lungs.
- Bronchoalveolar Lavage (BAL): At a specified time after the final challenge, animals are euthanized, and their lungs are lavaged with a buffered saline solution to collect BAL fluid.



- BAL Fluid Analysis: The BAL fluid is analyzed for inflammatory cell infiltration (e.g., eosinophils, neutrophils), and levels of inflammatory mediators, including leukotrienes.
- Histopathological Analysis: Lung tissues may be collected for histological examination to assess the extent of inflammation and tissue damage.

Preclinical Toxicology

AM103 was reported to have an excellent preclinical toxicology profile in both rat and dog studies.[4]

Table 2: Summary of AM103 Preclinical Data

Parameter	Result	Citation
FLAP Binding Potency	2.9 nM	[4]
Ex Vivo Human Blood LTB4 Inhibition (IC50)	76 nM (5-hour incubation)	[4]
In Vivo Efficacy	Extended pharmacodynamic effect in a rodent BAL model.	[4]
Preclinical Toxicology	Excellent profile in rat and dog studies.	[4]

Conclusion

The early studies on **AM103** consistently demonstrated a promising safety and tolerability profile. The Phase I clinical trial in healthy volunteers established that oral administration of **AM103** at doses up to 1,000 mg/day was well-tolerated and resulted in a significant, dose-dependent inhibition of the target leukotriene pathway. These findings were supported by a strong preclinical package, indicating high potency and a favorable toxicology profile. The collective data from these early investigations provided a solid foundation for the further clinical development of **AM103** as a potential therapeutic for inflammatory diseases.



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References

- 1. AM103 Experimental Treatment for Respiratory Diseases Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Amira's anti-inflammatory drug found to be effective Pharmaceutical Business review [pharmaceutical-business-review.com]
- 3. | BioWorld [bioworld.com]
- 4. AM-103 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
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 Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
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